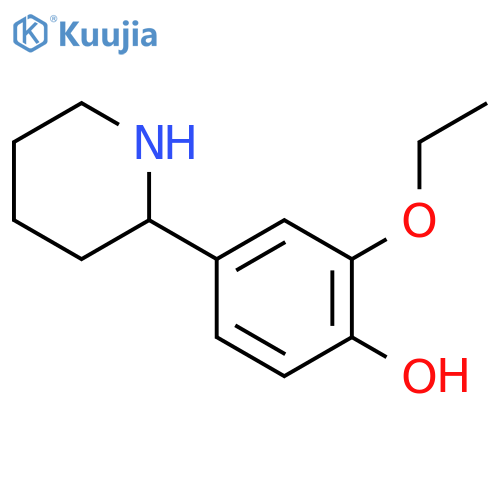

Cas no 1337626-96-6 (2-ethoxy-4-(piperidin-2-yl)phenol)

2-ethoxy-4-(piperidin-2-yl)phenol 化学的及び物理的性質

名前と識別子

-

- 2-ethoxy-4-(piperidin-2-yl)phenol

- 1337626-96-6

- EN300-1845061

-

- インチ: 1S/C13H19NO2/c1-2-16-13-9-10(6-7-12(13)15)11-5-3-4-8-14-11/h6-7,9,11,14-15H,2-5,8H2,1H3

- InChIKey: QNUDOSPGKBLPJD-UHFFFAOYSA-N

- SMILES: O(CC)C1=C(C=CC(=C1)C1CCCCN1)O

計算された属性

- 精确分子量: 221.141578849g/mol

- 同位素质量: 221.141578849g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 16

- 回転可能化学結合数: 3

- 複雑さ: 210

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.5Ų

- XLogP3: 2.2

2-ethoxy-4-(piperidin-2-yl)phenol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1845061-5.0g |

2-ethoxy-4-(piperidin-2-yl)phenol |

1337626-96-6 | 5g |

$4475.0 | 2023-06-01 | ||

| Enamine | EN300-1845061-0.05g |

2-ethoxy-4-(piperidin-2-yl)phenol |

1337626-96-6 | 0.05g |

$1296.0 | 2023-09-19 | ||

| Enamine | EN300-1845061-1.0g |

2-ethoxy-4-(piperidin-2-yl)phenol |

1337626-96-6 | 1g |

$1543.0 | 2023-06-01 | ||

| Enamine | EN300-1845061-10.0g |

2-ethoxy-4-(piperidin-2-yl)phenol |

1337626-96-6 | 10g |

$6635.0 | 2023-06-01 | ||

| Enamine | EN300-1845061-5g |

2-ethoxy-4-(piperidin-2-yl)phenol |

1337626-96-6 | 5g |

$4475.0 | 2023-09-19 | ||

| Enamine | EN300-1845061-10g |

2-ethoxy-4-(piperidin-2-yl)phenol |

1337626-96-6 | 10g |

$6635.0 | 2023-09-19 | ||

| Enamine | EN300-1845061-0.25g |

2-ethoxy-4-(piperidin-2-yl)phenol |

1337626-96-6 | 0.25g |

$1420.0 | 2023-09-19 | ||

| Enamine | EN300-1845061-0.5g |

2-ethoxy-4-(piperidin-2-yl)phenol |

1337626-96-6 | 0.5g |

$1482.0 | 2023-09-19 | ||

| Enamine | EN300-1845061-0.1g |

2-ethoxy-4-(piperidin-2-yl)phenol |

1337626-96-6 | 0.1g |

$1357.0 | 2023-09-19 | ||

| Enamine | EN300-1845061-2.5g |

2-ethoxy-4-(piperidin-2-yl)phenol |

1337626-96-6 | 2.5g |

$3025.0 | 2023-09-19 |

2-ethoxy-4-(piperidin-2-yl)phenol 関連文献

-

2. Book reviews

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

-

8. Book reviews

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

2-ethoxy-4-(piperidin-2-yl)phenolに関する追加情報

Introduction to 2-Ethoxy-4-(Piperidin-2-Yl)Phenol (CAS No. 1337626-96-6)

2-Ethoxy-4-(piperidin-2-yl)phenol, also known by its CAS number 1337626-96-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule combines the structural features of an ethoxy group, a piperidine ring, and a phenolic hydroxyl group, making it a versatile compound with potential applications in drug development and material science. Recent advancements in synthetic methodologies and computational modeling have shed light on its unique properties and potential uses.

The structure of 2-Ethoxy-4-(piperidin-2-yl)phenol is characterized by a phenolic ring substituted with an ethoxy group at the 2-position and a piperidinyl group at the 4-position. The piperidine ring, a six-membered saturated ring with one nitrogen atom, contributes to the molecule's ability to form hydrogen bonds and interact with biological targets. The ethoxy group enhances the compound's lipophilicity, which is crucial for its absorption and distribution properties in biological systems.

Recent studies have explored the synthesis of 1337626-96-6 through various routes, including nucleophilic aromatic substitution and coupling reactions. These methods have improved the efficiency and scalability of production, making it more accessible for research purposes. The compound has been evaluated for its potential as a lead molecule in drug discovery, particularly in the development of kinase inhibitors and GPCR modulators.

In terms of pharmacological activity, 2-Ethoxy-4-(piperidin-2-Yl)Phenol has shown promising results in preclinical models. Its ability to modulate cellular signaling pathways makes it a candidate for treating conditions such as inflammation, neurodegenerative diseases, and cancer. Researchers have also investigated its safety profile, with studies indicating moderate toxicity levels under specific conditions.

The application of computational chemistry tools has further enhanced our understanding of this compound. Molecular docking studies have revealed potential binding modes with target proteins, providing insights into its mechanism of action. Additionally, QSAR (Quantitative Structure-Activity Relationship) models have been developed to predict its biological activity based on structural modifications.

In conclusion, 1337626-96-6, or 2-Ethoxy-4-(Piperidin-Yl)Phenol, represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique structure, combined with recent advances in synthetic and computational techniques, positions it as a promising candidate for future drug development efforts.

1337626-96-6 (2-ethoxy-4-(piperidin-2-yl)phenol) Related Products

- 2248305-38-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate)

- 2320956-78-1(N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide)

- 2411272-12-1(N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide)

- 1357352-69-2(7-Chloro-2-methanesulfonyl-benzooxazole)

- 1311634-87-3(N-(cyanomethyl)-1-3-(trifluoromethyl)phenylcyclopropane-1-carboxamide)

- 1556216-04-6(1-(3,4-difluoro-2-methoxyphenyl)propan-2-one)

- 2137100-66-2(1-{(1s,3s)-3-methoxycyclobutylmethyl}-1H-pyrazol-4-amine)

- 2227752-43-2(methyl (3R)-3-(5-bromo-3-methylfuran-2-yl)-3-hydroxypropanoate)

- 1105198-48-8(1-benzyl-3-methyl-7-(propan-2-yl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 2171860-09-4(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}propanoic acid)